molecular formula C12H12ClNO3 B024535 (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS No. 104324-16-5

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Cat. No.: B024535
CAS No.: 104324-16-5
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-JTQLQIEISA-N
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Description

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. The presence of both a benzyl group and a chloroacetyl group in its structure makes it a versatile intermediate in various chemical reactions.

Scientific Research Applications

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one has several applications in scientific research:

    Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules.

    Material Science: Used in the development of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Safety and Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The oxazolidinone ring can be subjected to oxidation or reduction reactions to modify its functional groups.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Oxazolidinones: Resulting from nucleophilic substitution reactions.

    Hydroxylated or Dehydroxylated Derivatives: From oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

    (S)-4-Phenyl-2-oxazolidinone: Another chiral oxazolidinone used in asymmetric synthesis.

    3-(2-Chloroacetyl)-1,3-oxazolidin-2-one: A structurally similar compound with different substituents.

Uniqueness: (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one is unique due to the presence of both a benzyl group and a chloroacetyl group, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(4S)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446912
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104324-16-5
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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